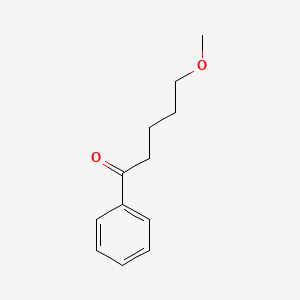

5-Methoxyvalerophenone

Description

Historical Trajectories of Valerophenone (B195941) Derivatives in Academic Inquiry

The study of valerophenone and its derivatives has a rich history in chemical research, initially gaining prominence in the field of photochemistry. Valerophenone itself was identified as a valuable tool for studying various photochemical processes. thegoodscentscompany.com Early 20th-century research, for instance, heavily focused on its behavior in the Norrish Type II reaction, a photochemical reaction involving intramolecular γ-hydrogen abstraction upon UV irradiation. smolecule.com The high quantum yield of this reaction in aqueous solutions established valerophenone as a dependable UV actinometer. smolecule.comacs.org

By the mid-20th century, the research focus on valerophenone derivatives expanded into medicinal chemistry and pharmacology. In the 1960s, derivatives such as α-pyrrolidino-valerophenones were investigated for their potential as central nervous system (CNS) stimulants. smolecule.comnih.gov This line of inquiry led to the development and patenting of compounds like pyrovalerone and its analogs, which were noted for their stimulant properties. nih.govwikipedia.org The structural backbone of valerophenone proved to be a versatile scaffold for creating a range of psychoactive substances, which has made its derivatives subjects of significant interest in both medicinal chemistry and forensic science. nih.gov

Significance of Methoxy-Substituted Aromatic Ketones in Organic Synthesis and Mechanistic Studies

In synthetic organic chemistry, the presence of a methoxy (B1213986) group is often leveraged to direct the course of a reaction. For example, in Friedel-Crafts acylation, a common method for synthesizing aromatic ketones, the methoxy group can influence the position of acylation on the aromatic ring. nih.govorganic-chemistry.orgmt.com Furthermore, the methoxy group itself can be a site for further chemical modification.

From a mechanistic standpoint, methoxy-substituted aromatic ketones have been central to studies in photochemistry. Research has shown that the methoxy group can affect the energy levels and character of the excited triplet states of these ketones. muni.czcdnsciencepub.com For instance, some methoxy-substituted acetophenones possess low-lying π,π* triplet states, which makes them poor hydrogen abstractors in photoreduction reactions. cdnsciencepub.com A lower reactivity for methoxy-substituted ketones has been observed in Norrish type reactions, which was attributed to an increase in the activation energy of the process. muni.cz The study of these compounds provides valuable insights into how substituents electronically influence the pathways of photochemical reactions. cdnsciencepub.comcdnsciencepub.com

Current Research Imperatives and Gaps Pertaining to 5-Methoxyvalerophenone

Current research involving this compound primarily positions it as a key intermediate in the synthesis of pharmacologically active compounds. ebi.ac.uk For example, a derivative, 4'-chloro-5-methoxyvalerophenone-O-(2-aminoethyl)oxime, known as clovoxamine, has been identified as having antidepressive activity. ebi.ac.uk Similarly, the trifluoromethyl analog, 5-Methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone, is a known impurity and intermediate of the antidepressant drug fluvoxamine (B1237835). chemicalbook.com

Recent academic work has focused on creating halogenated analogs of these derivatives to explore their potential as new therapeutic agents or as ligands for medical imaging. For instance, the synthesis of 4'-iodo-5-methoxyvalerophenone O-(2-aminoethyl)oxime was undertaken to develop a new ligand for exploring the serotoninergic transporter system. thegoodscentscompany.comresearchgate.net These studies highlight the utility of the this compound scaffold in drug discovery and development.

A significant gap in the current body of research is the limited focus on the fundamental chemical and physical properties of this compound itself. While its derivatives are subjects of applied research, there is a lack of comprehensive studies on the specific reactivity, mechanistic pathways, and potential applications of the parent compound. Further investigation into these areas could uncover new synthetic routes or novel applications for this versatile chemical building block.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H16O2 |

|---|---|

Molecular Weight |

192.25 g/mol |

IUPAC Name |

5-methoxy-1-phenylpentan-1-one |

InChI |

InChI=1S/C12H16O2/c1-14-10-6-5-9-12(13)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3 |

InChI Key |

GMRYZTZQKPZDLK-UHFFFAOYSA-N |

SMILES |

COCCCCC(=O)C1=CC=CC=C1 |

Canonical SMILES |

COCCCCC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Methoxyvalerophenone and Its Analogues

Retrosynthetic Analysis and Strategic Disconnections for the Methoxyvalerophenone Core

Retrosynthetic analysis is a technique for planning a chemical synthesis by working backward from the desired product, the target molecule, to simpler, commercially available starting materials. journalspress.com This process involves breaking down the target molecule into smaller fragments through a series of "disconnections," which represent the reverse of known chemical reactions. journalspress.com The goal is to devise a clear and efficient synthetic plan. journalspress.com

For the 5-methoxyvalerophenone core, two primary strategic disconnections are considered. The first and most common disconnection is at the acyl-aryl bond (C-C bond between the carbonyl group and the phenyl ring). This leads to a phenyl synthon and a valeroyl synthon. The phenyl synthon is typically derived from a substituted benzene (B151609), such as anisole (B1667542), and the valeroyl synthon from a valeric acid derivative.

A second key disconnection can be made at the Cα-Cβ bond of the valeroyl side chain. This approach is less common for the direct synthesis of this compound but can be relevant for the synthesis of more complex analogues.

Catalytic and Non-Catalytic Approaches in the Synthesis of this compound

A variety of synthetic methods, both catalytic and non-catalytic, have been developed for the preparation of this compound and its analogues.

Friedel-Crafts Acylation Protocols and Their Optimization

Friedel-Crafts acylation is a classic and widely utilized method for synthesizing aryl ketones. evitachem.comnih.gov This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. nih.gov

In the synthesis of this compound, this typically involves the reaction of anisole (methoxybenzene) with valeroyl chloride. The methoxy (B1213986) group on the anisole ring is an ortho-, para-directing activator, leading to a mixture of isomers. The choice of Lewis acid catalyst and reaction conditions can be optimized to favor the desired para-substituted product. Common Lewis acids include aluminum chloride (AlCl₃). evitachem.com Optimization strategies focus on catalyst loading, solvent choice, and reaction temperature to improve yield and selectivity while minimizing side reactions. nih.gov

| Catalyst | Acylating Agent | Solvent | Temperature | Yield | Reference |

| AlCl₃ | Valeroyl chloride | Dichloromethane (B109758) or chloroform | Reflux (50-60°C) | High (typically 86-94%) | |

| PMA@MIL-53 (Fe) | Acetyl chloride | - | Room Temperature | - | nih.gov |

Organometallic Coupling Reactions (e.g., Grignard Reaction for Ketone Synthesis)

Organometallic coupling reactions provide a powerful alternative for the synthesis of ketones. The Grignard reaction is a prominent example used for the synthesis of this compound analogues. evitachem.com This reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbonyl compound. youtube.com

For instance, the synthesis of 5-methoxy-1-(4-trifluoromethylphenyl)pentanone, a key intermediate for the antidepressant fluvoxamine (B1237835), can be achieved by coupling p-trifluoromethylbenzoyl chloride with a Grignard reagent prepared from 1-halo-4-methoxybutane. google.com The reaction is typically carried out in an anhydrous ether or tetrahydrofuran (B95107) (THF) solvent. google.com The use of a catalyst, such as anhydrous ferric chloride, can enhance the reaction efficiency. google.com

A study on the synthesis of this compound reported a yield of 80-100% using a Grignard reagent. oup.com Another method involves the reaction of methyl benzoate (B1203000) with pentanoyl magnesium bromide, yielding approximately 94%.

Multi-Component and Cascade Reaction Strategies

Multi-component reactions (MCRs) and cascade reactions offer significant advantages in terms of efficiency and atom economy by combining multiple reaction steps in a single pot without the isolation of intermediates. 20.210.105nih.gov These strategies can be employed to construct complex molecules related to this compound.

While specific examples of MCRs for the direct synthesis of this compound are not extensively documented, the principles can be applied to its analogues. For example, cascade reactions, which involve a series of intramolecular transformations, can be designed to form the core structure. 20.210.105slideshare.net These reactions can be triggered by a single event and proceed sequentially to build molecular complexity. 20.210.105 The development of such strategies for valerophenone (B195941) derivatives is an active area of research, aiming to reduce waste and improve synthetic efficiency. 20.210.105nih.gov

Development of Sustainable and Scalable Synthetic Routes

The development of sustainable and scalable synthetic routes is a critical aspect of modern chemistry, focusing on minimizing environmental impact and ensuring economic viability.

Green Chemistry Principles in Methoxyvalerophenone Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wordpress.com Key principles applicable to the synthesis of this compound include the use of safer solvents, the development of catalytic reactions, and the improvement of atom economy. wordpress.comskpharmteco.com

For example, replacing hazardous solvents like dichloromethane in Friedel-Crafts acylations with greener alternatives is a primary goal. wordpress.comskpharmteco.com The use of solid acid catalysts that can be easily recovered and reused also aligns with green chemistry principles. nih.gov Furthermore, developing scalable processes that maintain high yields and selectivity is crucial for industrial applications. rsc.org Research into one-pot syntheses and flow chemistry approaches for related compounds demonstrates a move towards more sustainable manufacturing. Photochemical methods, which utilize light as a reagent, also represent a green and sustainable approach in organic synthesis. researchgate.netresearchgate.net

Continuous Flow Methodologies for Enhanced Process Control and Efficiency

Continuous flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, offering significant advantages over traditional batch processing. For the synthesis of aryl ketones like this compound, which is often prepared via Friedel-Crafts acylation, flow chemistry provides superior control over reaction parameters, leading to enhanced safety, yield, and purity.

The Friedel-Crafts acylation of an appropriate methoxy-substituted aromatic precursor with valeryl chloride or a related acylating agent is a primary route to this compound. These reactions are typically promoted by Lewis acids and can be highly exothermic. In a batch reactor, managing heat dissipation can be challenging, often leading to localized temperature spikes, side-product formation, and potential safety hazards. Continuous flow reactors, characterized by their high surface-area-to-volume ratio, enable highly efficient heat exchange. This allows for precise temperature control, minimizing thermal decomposition and improving selectivity.

Recent studies have demonstrated the utility of heterogeneous catalysts, such as metal-doped zeolites, in continuous flow Friedel-Crafts acylations. researchgate.netwiley.com For instance, the acylation of anisole (a structural analogue to the precursors of this compound) has been successfully performed in continuous-flow fixed-bed reactors. acs.org Zirconium-β zeolites have shown excellent activity and stability, allowing for continuous operation for extended periods without significant deactivation. wiley.com This approach avoids the large quantities of corrosive and environmentally problematic homogeneous catalysts like aluminum chloride used in conventional methods. google.com

Furthermore, continuous flow systems can facilitate the safe handling of reactive intermediates. An efficient continuous flow synthesis of diaryl ketones was achieved by coupling aryl Grignard reagents with acyl chlorides at ambient temperature, showcasing the potential for safer, on-demand production. rsc.org Microwave-assisted continuous flow synthesis has also been developed for producing aryl ketones from sodium aryl sulfinates and nitriles, demonstrating high throughput and good yields. acs.org These methodologies highlight a clear path toward more efficient, safer, and greener production of this compound.

| Parameter | Conventional Batch Synthesis | Continuous Flow Synthesis |

| Reaction Control | Limited; potential for thermal runaway | Precise control over temperature & residence time |

| Safety | Higher risk with exothermic reactions | Enhanced safety, smaller reaction volumes |

| Catalyst | Often stoichiometric, corrosive Lewis acids | Heterogeneous, reusable catalysts (e.g., zeolites) |

| Yield & Selectivity | Variable; prone to side reactions | Often higher yields and improved selectivity |

| Scalability | Complex and non-linear | Linear scalability by operating for longer times |

Chiral Synthesis of Enantiopure this compound Derivatives

While this compound itself is achiral, its derivatives can possess stereocenters, making enantioselective synthesis a critical consideration for accessing specific, optically active molecules. The generation of enantiopure derivatives, such as those with chirality at the α-carbon to the carbonyl or at the alcohol resulting from carbonyl reduction, is a key objective in modern organic synthesis.

Asymmetric Reduction of the Carbonyl Group:

One of the most direct methods to introduce chirality is through the asymmetric reduction of the ketone functionality to a chiral secondary alcohol. The Corey-Bakshi-Shibata (CBS) reduction is a well-established method for the enantioselective reduction of aryl ketones. This reaction has been successfully adapted to flow-microreactor systems, which allows for the safe handling of borane (B79455) reagents and the use of greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), affording high enantioselectivity. rsc.org Another powerful method is the Noyori-type asymmetric transfer hydrogenation, which uses chiral ruthenium or iridium complexes to reduce ketones to alcohols with exceptionally high enantiomeric excess (ee). mdpi.comnih.gov These catalysts have proven effective for a wide range of aryl ketones, including those with heterocyclic and sterically hindered groups, suggesting their applicability to this compound. mdpi.comnih.gov

| Catalyst System | Ketone Type | Product | Enantiomeric Excess (ee) | Reference |

| (R,R)-TsDPEN-Ru | Aromatic/Heterocyclic Ketones | Chiral Alcohol | Up to 99% | mdpi.com |

| CBS Catalyst (in flow) | Aryl Ketones | Chiral Alcohol | High ee | rsc.org |

| BINAP/Diamine-Ru | tert-Alkyl Ketones | Chiral Alcohol | Up to 98% | nih.gov |

Asymmetric α-Alkylation:

Introducing a stereocenter at the α-position of the ketone is a more complex but highly valuable transformation. The development of methods for the enantioselective α-alkylation of ketones is a significant area of research. acs.org Recent breakthroughs include a nickel-catalyzed enantioselective α-alkylation that uses unactivated alkyl halides, providing access to α-quaternary carbon stereocenters in good yields and enantioselectivities. organic-chemistry.orgnih.gov This method relies on a unique bimetallic ligand to achieve high conversion and selectivity under mild conditions. organic-chemistry.org

Another innovative approach involves photo-organocatalysis, where a chiral primary amine catalyst, such as one derived from cinchona alkaloids, facilitates the asymmetric alkylation of unmodified ketones with alkyl halides upon light activation. rsc.org This metal-free method proceeds through the formation of a photon-absorbing electron-donor-acceptor complex, guiding the stereochemical outcome. rsc.org Such strategies could be adapted to synthesize α-chiral derivatives of this compound, opening avenues to novel and complex molecular architectures.

Comprehensive Spectroscopic and Advanced Analytical Elucidation of 5 Methoxyvalerophenone Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Proton and Carbon-13 Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. uoi.gr For 5-Methoxyvalerophenone, both ¹H and ¹³C NMR are essential for a complete structural assignment.

In a ¹H NMR spectrum, the number of signals corresponds to the number of chemically non-equivalent protons, their integration reveals the relative number of protons, the chemical shift (δ) indicates the electronic environment, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. usp.br Proton-decoupled spectra, where each unique carbon atom typically appears as a single line, are standard for simplifying the spectrum and determining the number of non-equivalent carbons. uoi.grusp.br

Predicted ¹H NMR Spectral Data for this compound

| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H-2', H-6' (ortho) | 7.9-8.0 | Doublet (d) | 2H |

| H-3', H-5' (meta) | 7.4-7.5 | Triplet (t) | 2H |

| H-4' (para) | 7.5-7.6 | Triplet (t) | 1H |

| H-2 | 2.9-3.0 | Triplet (t) | 2H |

| H-4 | 3.3-3.4 | Triplet (t) | 2H |

| OCH₃ | 3.3-3.4 | Singlet (s) | 3H |

| H-3 | 1.7-1.8 | Quintet | 2H |

This table is based on established chemical shift principles and data from structurally similar compounds.

Predicted ¹³C NMR Spectral Data for this compound

| Carbon (Position) | Predicted Chemical Shift (δ, ppm) |

| C=O (C-1) | ~199 |

| C-1' (ipso) | ~137 |

| C-4' (para) | ~133 |

| C-2', C-6' (ortho) | ~128 |

| C-3', C-5' (meta) | ~128 |

| C-5 | ~72 |

| OCH₃ | ~59 |

| C-2 | ~38 |

| C-4 | ~29 |

| C-3 | ~22 |

This table is based on established chemical shift correlation charts. usp.br

While 1D NMR provides foundational data, 2D NMR experiments are crucial for unambiguously assigning signals and confirming the precise connectivity of the molecular structure. acs.org

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the protons on C-2 and C-3, and between C-3 and C-4, confirming the integrity of the pentanone backbone. It would also show correlations among the aromatic protons on the phenyl ring. researchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon atoms with their attached protons. It would definitively link the proton signals of the CH₂ groups at positions 2, 3, and 4, and the OCH₃ group, to their corresponding carbon signals in the ¹³C spectrum. acs.orgresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically 2-3 bonds) between carbon and hydrogen atoms. This is particularly powerful for connecting different parts of the molecule. Key correlations for this compound would include the protons at C-2 showing a correlation to the carbonyl carbon (C-1), and the aromatic protons (H-2'/H-6') also correlating to C-1. Further, protons on the methoxy (B1213986) group would correlate to C-5, confirming the ether linkage. acs.orgresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are bonded. For a flexible molecule like this compound, NOESY could provide insights into preferred conformations in solution. For instance, it could show spatial proximity between the ortho-protons of the phenyl ring (H-2'/H-6') and the methylene (B1212753) protons at C-2. acs.orgresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the unambiguous determination of its elemental formula. For this compound (C₁₂H₁₆O₂), the calculated exact mass is 192.115029749 Da. nih.gov An HRMS measurement confirming this value would validate the molecular formula.

Electron Ionization (EI) mass spectrometry also reveals characteristic fragmentation patterns that serve as a molecular fingerprint. The fragmentation of this compound is expected to proceed through several key pathways based on the established behavior of aromatic ketones. cdnsciencepub.comjournalcra.com

Plausible Fragmentation Pathways for this compound

Alpha-Cleavage: The bond between the carbonyl group and the alkyl chain can break, leading to the formation of a stable benzoyl cation.

McLafferty Rearrangement: A hallmark of ketones with a γ-hydrogen, this involves the transfer of a hydrogen from C-4 to the carbonyl oxygen, followed by cleavage of the C-2/C-3 bond.

Cleavage of the Alkyl Chain: Fragmentation can occur at various points along the methoxy-terminated alkyl chain.

Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Ion Structure | Description |

| 192 | [C₁₂H₁₆O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 120 | [C₇H₅O-CH₂]⁺˙ | Product of McLafferty Rearrangement |

| 105 | [C₆H₅CO]⁺ | Benzoyl cation (base peak) from α-cleavage cdnsciencepub.com |

| 77 | [C₆H₅]⁺ | Phenyl cation, from loss of CO from the benzoyl cation cdnsciencepub.com |

| 45 | [CH₂OCH₃]⁺ | Methoxy-methyl cation from cleavage of the C4-C5 bond |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Characteristic Functional Group Identification and Electronic Transitions

IR and UV-Vis spectroscopy are used to identify functional groups and analyze electronic systems within the molecule. dss.go.th

Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of specific functional groups by detecting their characteristic vibrational frequencies.

Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3060 | C-H Stretch | Aromatic |

| ~2950, ~2850 | C-H Stretch | Aliphatic (CH₂, CH₃) |

| ~1690 | C=O Stretch | Aryl Ketone cdnsciencepub.com |

| ~1600, ~1450 | C=C Stretch | Aromatic Ring |

| ~1100 | C-O Stretch | Ether |

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the conjugated and electronic systems. Aromatic ketones like this compound typically exhibit two characteristic absorption bands.

Expected UV-Vis Absorption Maxima for this compound

| λₘₐₓ (nm) | Electronic Transition | Chromophore |

| ~240-250 | π → π | Phenyl and Carbonyl Conjugation |

| ~310-320 | n → π | Carbonyl Group cdnsciencepub.com |

X-ray Crystallography for Solid-State Molecular Conformation and Packing Arrangements

Should single crystals of this compound be successfully grown, X-ray crystallography would provide the most definitive and high-resolution structural data in the solid state. googleapis.comgoogle.com This technique would precisely determine:

Bond Lengths and Angles: Providing exact measurements for every bond and angle in the molecule.

Torsional Angles: Defining the three-dimensional conformation, including the rotation of the phenyl group relative to the plane of the carbonyl group and the conformation of the flexible alkyl chain.

Intermolecular Interactions: Revealing how molecules pack together in the crystal lattice, identifying non-covalent interactions like hydrogen bonds (if any) or van der Waals forces that govern the solid-state structure.

Currently, there is no publicly available crystal structure for this compound.

Chromatographic Purity Assessment and Isomer Separation Techniques (e.g., HPLC, GC)

Chromatographic techniques are indispensable for verifying the purity of a synthesized compound and for separating it from starting materials, byproducts, or isomers.

Gas Chromatography (GC): Due to its volatility, this compound is well-suited for GC analysis. Using a non-polar capillary column (e.g., DB-5 or HP-1), a single sharp peak would indicate a high degree of purity. The retention time is a characteristic property under specific conditions (temperature program, carrier gas flow rate), and integration of the peak area allows for quantification of purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for purity assessment. A common method for a molecule like this compound would be reversed-phase HPLC. sielc.com

Stationary Phase: A C18 (octadecylsilyl) column. sielc.com

Mobile Phase: A gradient or isocratic mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.com

Detection: A UV detector set to one of the compound's absorption maxima (e.g., ~245 nm) would provide high sensitivity. The appearance of a single, symmetrical peak in the chromatogram is indicative of a pure sample. HPLC is also a powerful tool for separating constitutional isomers that might be difficult to distinguish by other means.

Mechanistic Investigations of Chemical Transformations Involving 5 Methoxyvalerophenone

Photochemical Reactivity and Excited-State Dynamics of the Valerophenone (B195941) Chromophore

The valerophenone chromophore is a well-studied system in photochemistry. Upon absorption of ultraviolet light, the molecule is promoted to an electronically excited state, initiating a series of rapid and competing deactivation processes. The presence of a methoxy (B1213986) group on the phenyl ring can influence the energies of the excited states and the efficiency of these photochemical pathways. The primary events are dictated by the behavior of the excited triplet state, which is efficiently populated from the initially formed singlet excited state via intersystem crossing (ISC). researchgate.netwiley.comscispace.com

Aryl alkyl ketones like 5-methoxyvalerophenone are known to undergo characteristic photochemical reactions named Norrish Type I and Norrish Type II processes. researchgate.net

Norrish Type I Reaction: This pathway involves the homolytic cleavage of the bond between the carbonyl carbon and the adjacent (alpha) carbon of the alkyl chain (α-cleavage). This cleavage from the excited triplet state generates two radical fragments: a benzoyl radical (or methoxybenzoyl radical in this case) and a butyl radical. This process is generally less favored for ketones with accessible gamma-hydrogens, but can become more significant in certain environments, such as within the restricted cavities of zeolites, which can hinder the molecular motions required for the Type II pathway. researchgate.net For some phenyl alkyl ketones, the Type I cleavage can compete with the Type II reaction. researchgate.net

Norrish Type II Reaction: This is often the dominant pathway for valerophenone and its derivatives in solution. The reaction proceeds via an intramolecular abstraction of a hydrogen atom from the gamma-position (γ-hydrogen) of the alkyl chain by the excited carbonyl oxygen. This process occurs through a six-membered cyclic transition state, leading to the formation of a 1,4-biradical intermediate. researchgate.netresearchgate.net This biradical can then undergo one of two competing reactions:

Elimination (Cleavage): The biradical can cleave to form an enol tautomer of a ketone and an alkene. For this compound, this would yield acetophenone (B1666503) (or a methoxy-substituted acetophenone) and propene. The enol intermediate quickly tautomerizes to the more stable ketone.

Cyclization (Yang Cyclization): The biradical can cyclize to form a cyclobutanol (B46151) derivative. researchgate.net In the case of δ-methoxyvalerophenone, irradiation in benzene (B151609) has been shown to stereoselectively produce trans-1-phenyl-2-(methoxymethyl)cyclobutanol. researchgate.net The ratio of elimination to cyclization products is influenced by factors such as solvent polarity and substitution on the alkyl chain. researchgate.net

For ortho-alkyl aryl ketones, a process known as photoenolization can occur, which also involves an intramolecular hydrogen atom transfer. wiley.comresearchgate.net While this compound is a para-substituted ketone, the principles of intramolecular hydrogen atom transfer are central to its photochemistry, primarily in the Norrish Type II reaction.

The general mechanism of photoenolization, studied extensively in ortho-methyl substituted ketones, provides a model for intramolecular hydrogen abstraction. researchgate.netwiley.com

Excitation and Intersystem Crossing: The ketone is excited to its singlet state (S1) and undergoes intersystem crossing to the triplet state (T1). wiley.com

Intramolecular Hydrogen Abstraction: The triplet ketone abstracts a hydrogen atom from the ortho-alkyl group, forming a triplet 1,4-biradical. wiley.com

Intersystem Crossing and Enol Formation: The biradical intersystem crosses to the singlet state, which can then form Z- and E-photoenols. wiley.com These enols are high-energy, reactive ground-state intermediates. wiley.com The Z-enol can rapidly revert to the starting ketone, while the E-enol is often longer-lived. scispace.com

This fundamental process of intramolecular hydrogen atom transfer from an alkyl chain to an excited ketone is precisely what initiates the Norrish Type II reaction in this compound, highlighting it as a key mechanistic step in its photochemistry. researchgate.net

The direct observation of the short-lived intermediates involved in these photochemical reactions is crucial for mechanistic elucidation. Transient absorption spectroscopy, also known as flash photolysis, is a powerful pump-probe technique used for this purpose. edinst.com In this method, a sample is excited with a short, intense laser pulse (the pump), and the resulting changes in absorption are monitored over time using a second light source (the probe). edinst.com

This technique has been instrumental in studying the photochemistry of valerophenone and its derivatives. wiley.comresearchgate.net

Triplet State Detection: The triplet excited state of the ketone is often the first observable transient. It can be characterized by its specific absorption spectrum and its lifetime, which can be measured in the nanosecond to microsecond timescale. edinst.com

Biradical and Photoenol Observation: Following the decay of the triplet state, new transient absorptions corresponding to the 1,4-biradical and subsequently the photoenols can be detected. researchgate.net For instance, in a study on an o-methylvalerophenone derivative, laser flash photolysis allowed for the observation of the biradical (λmax ~340 nm) and the corresponding photoenols (λmax ~380 nm). researchgate.net

Kinetic Analysis: By monitoring the rise and decay of these transient signals, rate constants for the individual steps of the reaction, such as hydrogen abstraction, intersystem crossing, and biradical cleavage or cyclization, can be determined. researchgate.net This provides a detailed kinetic picture of the entire photochemical process.

The combination of product analysis from steady-state irradiation and direct observation of intermediates via transient spectroscopy allows for a comprehensive understanding of the complex photochemical behavior of the valerophenone chromophore. researchgate.net

Photoenolization and Intramolecular Hydrogen Atom Transfer Processes

Reactivity of the Ketone Moiety: Nucleophilic Addition, Reduction, and Oxidation Reactions

The carbonyl group in this compound is a key site for various chemical transformations, including nucleophilic addition, reduction, and oxidation.

Nucleophilic Addition: The electrophilic carbon of the carbonyl group is susceptible to attack by nucleophiles. A common reaction is the formation of an oxime through reaction with hydroxylamine. This reaction is a key step in the synthesis of related compounds like Fluvoxamine (B1237835), which is a this compound O-(2-aminoethyl)oxime derivative. thegoodscentscompany.com

Reduction: The ketone can be reduced to either a secondary alcohol or fully to an alkane, depending on the reaction conditions.

Reduction to Alcohol: Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the ketone to 1-(p-methoxyphenyl)pentan-1-ol.

Reduction to Alkane: More vigorous reduction methods can remove the carbonyl oxygen entirely to yield an alkylbenzene. Two classic methods for this transformation on aromatic ketones are the Clemmensen reduction (using zinc amalgam and hydrochloric acid) and the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base like KOH at high temperatures). youtube.commasterorganicchemistry.com Catalytic hydrogenation over a palladium on carbon (Pd/C) catalyst can also achieve this reduction of a benzylic ketone to an alkane. masterorganicchemistry.commasterorganicchemistry.com A milder, more modern method involves using TiCl₄ and ammonia (B1221849) borane (B79455). rsc.org

Oxidation: While ketones are generally resistant to oxidation compared to aldehydes, they can be oxidized under specific conditions. The oxidation of aromatic ketones has been studied using various reagents. For example, oxidation of acetophenones with peroxydisulphate catalyzed by silver(I) ions has been reported. ias.ac.in Depending on the oxidant and reaction conditions, oxidation could potentially lead to cleavage of the alkyl chain to form a carboxylic acid (e.g., p-methoxybenzoic acid) or other degradation products. acs.org Palladium-catalyzed methods using water as the oxygen donor have also been developed for the selective oxidation of alkylarenes to aromatic ketones. acs.orgnih.gov

| Reaction Type | Reagents | Product Type |

| Reduction to Alkane | Zn(Hg), HCl | Alkylbenzene |

| H₂NNH₂, KOH, heat | Alkylbenzene | |

| H₂, Pd/C | Alkylbenzene | |

| Oxidation | K₂S₂O₈, Ag⁺ | Carboxylic Acid / Other |

Electrophilic Aromatic Substitution on the Methoxy-Substituted Phenyl Ring

The phenyl ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the electron-donating methoxy (-OCH₃) group. The oxygen atom's lone pairs can donate electron density into the aromatic π-system through resonance, making the ring more nucleophilic than benzene. wikipedia.org

The methoxy group is a strong ortho, para-director, meaning that incoming electrophiles will preferentially add to the positions adjacent (ortho) or opposite (para) to it. wikipedia.orgmasterorganicchemistry.com Since the para position is already occupied by the pentanoyl group, electrophilic substitution on this compound is expected to occur primarily at the ortho positions (C-2 and C-6 relative to the methoxy group).

A two-step mechanism is proposed for these reactions: msu.edu

Electrophilic Attack: The electrophile (E⁺) attacks the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The stability of this intermediate is enhanced by the methoxy group, which can delocalize the positive charge onto its oxygen atom.

Deprotonation: A base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring and yielding the substituted product. msu.edu

Common electrophilic aromatic substitution reactions include:

Nitration: (using HNO₃/H₂SO₄) to introduce a nitro (-NO₂) group.

Halogenation: (using Br₂/FeBr₃ or Cl₂/AlCl₃) to introduce a halogen (-Br, -Cl) atom.

Sulfonation: (using fuming H₂SO₄) to introduce a sulfonic acid (-SO₃H) group.

Friedel-Crafts Acylation: (using an acyl chloride/AlCl₃) to introduce another acyl group. The Friedel-Crafts acylation of anisole (B1667542) (methoxybenzene) with acetic anhydride (B1165640), for example, yields 4-methoxyacetophenone, demonstrating the activating and directing effect of the methoxy group. wikipedia.org

Mechanistic Pathways of Degradation and Stability Under Environmental Stress (excluding safety/stability for human use)

The degradation of this compound in the environment would likely be driven by photochemical processes and microbial action.

Photochemical Degradation: As detailed in Section 4.1, the primary degradation pathway under the influence of sunlight (UV radiation) is through photochemical reactions. The Norrish Type I and Type II reactions represent significant abiotic degradation mechanisms. researchgate.net These processes break down the parent molecule into smaller, more volatile compounds such as a methoxy-substituted acetophenone and propene, or transform it into cyclobutanols. researchgate.netthegoodscentscompany.com The efficiency of these reactions indicates that this compound is susceptible to degradation in sunlit environments, such as surface waters.

Microbial Degradation: Aromatic compounds, including ketones, can be used as carbon and energy sources by various microorganisms. csic.es Bacteria have evolved complex enzymatic pathways to break down the stable benzene ring. unesp.brnih.gov While specific studies on this compound are not prominent, general pathways for aromatic compound degradation are well-established. These typically involve:

Peripheral Pathways: The initial modification of the molecule, often through oxidation by monooxygenase or dioxygenase enzymes, to form central intermediates like catechol or protocatechuate. csic.esresearchgate.net

Ring Cleavage: These dihydroxyaromatic intermediates then undergo enzymatic ring-opening (either ortho or meta cleavage) to break the aromatic ring.

Central Metabolism: The resulting aliphatic products are further metabolized and funneled into the cell's central metabolic cycles, such as the TCA cycle. researchgate.netmdpi.com

Computational and Theoretical Frameworks Applied to 5 Methoxyvalerophenone

Quantum Chemical Calculations for Electronic Structure, Molecular Geometry, and Conformational Analysis

Quantum chemical calculations are fundamental in understanding the intrinsic properties of 5-Methoxyvalerophenone at the electronic level. These methods allow for the detailed analysis of molecular geometry, conformational preferences, and electronic structure, which are crucial for predicting its chemical behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and energetics of molecules. While direct DFT studies on this compound are not extensively published, research on its parent compound, valerophenone (B195941), offers significant insights. For valerophenone, DFT calculations have been employed to study its photoreactivity, particularly the Norrish type reactions in different solvent environments. acs.org These studies reveal how intermolecular interactions, such as hydrogen bonding with water, can influence the electronic states of the molecule. acs.org

For instance, the formation of a hydrogen bond between the carbonyl group of valerophenone and a water molecule leads to a blue shift (an increase in energy) of the n,π* excited states. acs.org Conversely, the broader electrostatic interactions with the solvent environment cause a red shift (a decrease in energy) of the π,π* excited states. acs.org Such solvent effects are critical in determining the photochemical pathways of the molecule. The insights gained from valerophenone can be extrapolated to this compound, where the presence of the methoxy (B1213986) group would further modulate the electronic properties and, consequently, the energetics of its excited states.

DFT calculations are also instrumental in determining reactivity descriptors. These descriptors, derived from the principles of conceptual DFT, help in predicting the reactive sites of a molecule. For a molecule like this compound, these descriptors can quantify the electrophilicity of the carbonyl carbon and the nucleophilicity of the oxygen atoms, providing a theoretical basis for its reactivity in various chemical reactions.

| Descriptor | Influence on Reactivity |

| Global Hardness | Measures resistance to change in electron distribution. |

| Electronegativity | Indicates the tendency to attract electrons. |

| Electrophilicity Index | Quantifies the electrophilic character of the molecule. |

| Fukui Functions | Identify the most reactive sites for nucleophilic, electrophilic, and radical attacks. |

This table provides a general overview of DFT-derived reactivity descriptors and their significance in understanding the chemical behavior of molecules like this compound.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical stability and reactivity of a molecule. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive.

For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the methoxy group, which are electron-rich, while the LUMO is likely centered on the carbonyl group, which is electron-deficient. The interaction between these orbitals governs the molecule's behavior in various reactions.

Electrostatic Potential (ESP) mapping is another valuable tool that provides a visual representation of the charge distribution within a molecule. The ESP map of this compound would show negative potential (red and yellow regions) around the carbonyl and methoxy oxygen atoms, indicating their suitability for electrophilic attack. Conversely, positive potential (blue regions) would be observed around the hydrogen atoms, particularly those on the phenyl ring. This detailed charge distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding and solvent effects.

Density Functional Theory (DFT) for Energetics and Reactivity Descriptors

Molecular Dynamics (MD) Simulations for Solvent Effects and Dynamic Interactions

For this compound, MD simulations can be particularly useful in understanding how it behaves in different solvent environments. For example, in a polar solvent like water, the simulations would reveal the formation and dynamics of hydrogen bonds between the carbonyl oxygen of this compound and water molecules. These interactions can stabilize certain conformations of the molecule and influence its reactivity.

In studies of the related compound valerophenone, combined quantum mechanics and molecular mechanics (QM/MM) methods, which integrate the accuracy of quantum calculations for the solute with the efficiency of classical mechanics for the solvent, have been used to explore its photoreactivity in aqueous solution. acs.org These simulations have shown that the Coulomb interaction with the surrounding water molecules significantly affects the reaction pathways, such as the α-C-C cleavage and the 1,5-H shift. acs.org Such computational approaches would be equally valuable for elucidating the dynamic interactions of this compound in solution.

In Silico Prediction of Spectroscopic Signatures

Computational methods can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which are essential for the structural elucidation of molecules. These in silico predictions can aid in the interpretation of experimental data and provide a deeper understanding of the molecular structure.

The prediction of NMR chemical shifts, for instance, can be achieved with high accuracy using quantum chemical calculations, especially when solvent effects are taken into account. nih.gov For this compound, theoretical calculations of ¹H and ¹³C NMR spectra would help in assigning the signals observed in experimental spectra to specific atoms in the molecule. This is particularly useful for complex molecules where spectral overlap can make assignments challenging.

Similarly, the vibrational frequencies in an IR spectrum can be calculated using methods like DFT. These calculations can help in identifying the characteristic vibrational modes of the functional groups present in this compound, such as the carbonyl stretch of the ketone and the C-O stretches of the methoxy group.

| Spectroscopic Technique | Predicted Parameters |

| ¹H NMR | Chemical shifts and coupling constants of hydrogen atoms. |

| ¹³C NMR | Chemical shifts of carbon atoms. |

| Infrared (IR) | Vibrational frequencies corresponding to functional groups. |

| UV-Vis | Electronic transition energies and wavelengths (λmax). |

This interactive table summarizes the key spectroscopic parameters that can be predicted for this compound using computational methods.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Theoretical Insights into Molecular Features and Predicted Biological Interactions

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. google.comgoogle.com QSAR models are widely used in drug discovery and toxicology to predict the activity of new compounds and to understand the molecular features that are important for their biological effects.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to develop a mathematical model that correlates the molecular descriptors with the observed biological activity. google.com Such a model could, for instance, predict the potential of this compound to interact with a specific biological target based on its structural features.

For example, in the context of developing new therapeutic agents, a QSAR model might reveal that the lipophilicity and the electronic properties of the substituent on the phenyl ring are critical for the activity of valerophenone derivatives. This information could then be used to design new compounds with enhanced activity.

Exploration of Biological Activities and Underlying Molecular Mechanisms of 5 Methoxyvalerophenone and Its Derivatives

In Vitro Characterization of Receptor Binding and Enzyme Inhibition Profiles

The biological activity of 5-methoxyvalerophenone and its derivatives is significantly defined by their interactions with specific molecular targets, including neurotransmitter transporters and metabolic enzymes.

Specific Interactions with Neurotransmitter Transporters

A prominent derivative of this compound, fluvoxamine (B1237835), is a potent and selective serotonin (B10506) reuptake inhibitor (SSRI). nih.gov In vitro studies have demonstrated its high affinity for the serotonin transporter (SERT), effectively blocking the reuptake of serotonin and thereby increasing its concentration in the synaptic cleft. nih.gov Fluvoxamine exhibits a significantly lower affinity for the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT), highlighting its selectivity for the serotonergic system. nih.gov This selectivity is a key factor in its pharmacological profile.

Research has shown that fluvoxamine binds to SERT with high affinity, although it has negligible affinity for other neuroreceptors such as adrenergic, cholinergic, GABA, dopaminergic, and other serotonergic receptors (5HT1A, 5HT1B, 5HT2). nih.gov One study designed a series of fluoxetine (B1211875) and fluvoxamine analogs to elucidate the role of halogen atoms in their binding to SERT. researchgate.net Another study synthesized a new iodinated derivative of fluvoxamine, 4'-iodo-5-methoxyvalerophenone O-(2-aminoethyl)oxime, which, despite its structural similarity, showed a weaker affinity for serotonin uptake sites compared to fluvoxamine. researchgate.net

| Compound | Transporter | Binding Affinity (Ki, nM) |

| Fluvoxamine | SERT | High |

| NET | Low | |

| DAT | Low | |

| 4'-iodo-5-methoxyvalerophenone O-(2-aminoethyl)oxime | SERT | Weaker than fluvoxamine |

This table summarizes the relative binding affinities of this compound derivatives for neurotransmitter transporters based on available in vitro data.

Inhibition of Key Metabolic Enzymes

The interaction of this compound and its derivatives extends to key metabolic enzymes, which can influence their own metabolism and that of other compounds. Valerophenone (B195941), a related compound, has been identified as an inhibitor of the enzyme carbonyl reductase. wikipedia.org Carbonyl reductases are involved in the metabolism of a wide range of carbonyl-containing compounds. scbt.com Human carbonyl reductase 1 (CBR1), for instance, is inhibited by long-chain fatty acids and their CoA esters. nih.gov

Fluvoxamine has been shown to be a potent inhibitor of the cytochrome P450 isoform CYP1A2. mdpi.comdrugbank.comnih.gov Studies using human liver microsomes have demonstrated that fluvoxamine can significantly inhibit the metabolism of substrates of this enzyme, with reported IC50 values in the low micromolar range. mdpi.comdrugbank.com It shows weaker or no significant inhibition of other CYP isoforms such as CYP2A6 and CYP2E1. drugbank.com Another study confirmed that fluvoxamine is a potent inhibitor of CYP1A2-mediated activity with an IC50 of 0.3 μM in human liver microsomes, while showing weak inhibition of CYP1A1. mdpi.com

| Compound | Enzyme | Inhibition Profile | IC50/Ki Value |

| Valerophenone | Carbonyl Reductase | Inhibitor | Not specified |

| Fluvoxamine | Cytochrome P450 1A2 | Potent Inhibitor | IC50 = 0.3 μM; Ki = 0.05-0.29 μM |

| Cytochrome P450 1A1 | Weak Inhibitor | IC50 = 80 μM | |

| Cytochrome P450 2A6 | No potent inhibition | - | |

| Cytochrome P450 2E1 | No potent inhibition | - | |

| Cytochrome P450 3A | Weak inhibition by norfluoxetine | IC50 = 11-19 μM |

This table presents the inhibitory effects of this compound and its derivatives on key metabolic enzymes, including specific IC50 and Ki values where available from in vitro studies.

Cellular Mechanism of Action Studies in Relevant Biological Systems (non-human, in vitro)

The biological effects of this compound and its derivatives at the cellular level are being actively investigated, with studies focusing on their influence on intracellular signaling and cellular processes.

Modulation of Intracellular Signaling Pathways and Gene Expression

Phenolic compounds, a class to which this compound belongs, are known to modulate various intracellular signaling pathways, particularly those involved in inflammation. nih.gov Paeonol (B1678282), a structurally similar compound, has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. frontiersin.org It has also been found to activate the PI3K/Beclin-1 signaling pathway, which is involved in autophagy. frontiersin.org Fluvoxamine has been shown to have a strong affinity for the sigma-1 receptor, an intracellular chaperone protein, which may contribute to its modulation of inflammatory responses. nih.gov Antidepressant treatments, in general, have been observed to induce cAMP and protein kinase A (PKA) activation, leading to increased expression of the transcription factor CREB. wiley-vch.de

Effects on Cellular Processes (e.g., Vasodilation in isolated tissues)

The effects of this compound derivatives on cellular processes such as vasodilation have been inferred from studies on related compounds. Paeonol has been demonstrated to induce vasodilation in isolated rat aorta rings through both endothelium-dependent and endothelium-independent mechanisms. mdpi.comnih.gov The endothelium-dependent relaxation involves the production of nitric oxide (NO), while the endothelium-independent effect is attributed to the inhibition of calcium influx through both voltage-dependent and receptor-operated calcium channels, as well as the inhibition of intracellular calcium release. mdpi.comnih.gov A new paeonol derivative, 2-hydroxy-4-methoxyvalerophenone, has also been shown to induce vasodilation through both endothelium-dependent and -independent pathways. researchgate.net Studies on another compound, hexahydrocurcumin, also point to mechanisms involving the inhibition of extracellular Ca2+ influx and intracellular Ca2+ mobilization. hcu.ac.th

Structure-Activity Relationship (SAR) Studies for Biological Activity (focused on molecular determinants)

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound and its derivatives influences their biological activity. For fluvoxamine, the presence of the 5-methoxy group and the trifluoromethylphenyl group are key determinants of its high affinity and selectivity for SERT. nih.gov

A study that synthesized a series of lactam-fused chroman derivatives found that many of these compounds exhibited affinity for both the 5-HT1A receptor and SERT. researchgate.net Research on fluoxetine and fluvoxamine analogs has highlighted the importance of halogen atom substitution on the phenyl ring for SERT binding affinity. researchgate.net For instance, replacing the trifluoromethyl group of fluvoxamine with iodine resulted in a compound with weaker affinity for the serotonin transporter, indicating that the electronic and steric properties of this substituent are critical for optimal interaction with the transporter. researchgate.net The position and type of substitution on the aromatic moiety of SSRIs are generally recognized as important for their specificity to SERT. wikipedia.org

Investigation of Antimicrobial Properties and Associated Mechanisms in Microorganisms

Scientific literature to date contains limited direct studies on the antimicrobial properties of this compound. However, research on the broader class of valerophenones and other methoxy-substituted ketones provides insights into the potential antimicrobial activities and the influence of specific chemical modifications on their efficacy against various microorganisms.

Valerophenone, the parent compound of this compound, has demonstrated promising antimicrobial properties against a range of bacteria and fungi. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a foundational structure for the development of new antimicrobial agents. The biological activity of valerophenone is attributed to several mechanisms, including the inhibition of enzymes crucial for microbial metabolic pathways.

Derivatives of valerophenone have been synthesized and evaluated for their biological activities. For instance, a dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone derivative has shown antimicrobial activity against Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 8–16 µg/mL. vulcanchem.com This suggests that the valerophenone scaffold can be a viable backbone for creating new antimicrobial compounds.

The influence of methoxy (B1213986) and other alkoxy groups on the antimicrobial activity of various aromatic ketones has been a subject of investigation. In a study on chalcone (B49325) derivatives, which are also aromatic ketones, the position and number of methoxyl groups were found to significantly affect their antifungal, antibacterial, and antiproliferative activities. nih.gov Specifically, 3'-Methoxychalcone displayed activity against Pseudomonas aeruginosa with a MIC of 7.8 μg/mL, and 3',4',5'-Trimethoxychalcone showed potent antifungal activity against Candida krusei with a MIC of 3.9 μg/mL. nih.gov This highlights the importance of the substitution pattern of the methoxy group on the biological activity.

Furthermore, research on other substituted ketones has shown that the introduction of different functional groups can modulate their antimicrobial efficacy. For example, a study on synthetic benzyl (B1604629) bromides, ketones, and their corresponding chalcone derivatives found that certain benzyl bromide derivatives had strong antibacterial and antifungal properties. nih.gov However, the corresponding ketone and chalcone derivatives in that particular study showed limited to no activity against the tested strains, with one ketone derivative showing moderate activity against Candida albicans. nih.gov

While direct data on this compound is scarce, a derivative, 4'-iodo-5-methoxyvalerophenone O-(2-aminoethyl)oxime, was synthesized for its potential as a ligand for the serotonin transporter. researchgate.net Its antimicrobial properties were not the primary focus of the study. researchgate.net Another derivative, 5-Methoxy-1-[4-(trifluoromethyl) phenyl]-1-pentanone, has a patented synthesis method, but its biological activities, including antimicrobial effects, have not been reported in the available literature. google.comnih.gov

The mechanism of action for antimicrobial compounds often involves the disruption of essential cellular processes. For many natural and synthetic compounds, these mechanisms include inhibition of cell wall synthesis, alteration of plasma membrane integrity, disruption of cellular energy generation, inhibition of nucleic acid and protein synthesis, or modulation of key metabolic pathways. mdpi.comnih.gov For valerophenone, one proposed mechanism is the inhibition of carbonyl reductase, an enzyme involved in various metabolic pathways.

The following table summarizes the antimicrobial activities of some valerophenone derivatives and related methoxy-substituted compounds.

| Compound/Derivative | Microorganism | Activity/Measurement (MIC) | Source |

| Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone | Staphylococcus aureus | 8–16 µg/mL | vulcanchem.com |

| 3'-Methoxychalcone | Pseudomonas aeruginosa | 7.8 μg/mL | nih.gov |

| 3',4',5'-Trimethoxychalcone | Candida krusei | 3.9 μg/mL | nih.gov |

Diverse Applications and Contributions of 5 Methoxyvalerophenone in Science and Technology

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

5-Methoxyvalerophenone is a valuable building block in organic synthesis, providing a structural framework that can be elaborated into more complex molecular architectures. cymitquimica.com Its ketone functional group and methoxy-terminated alkyl chain offer reactive sites for a variety of chemical transformations, making it a key precursor for high-value chemical products.

The valerophenone (B195941) core structure is integral to the synthesis of several active pharmaceutical ingredients (APIs). A prominent example is its role in the pathway to produce fluvoxamine (B1237835), a selective serotonin (B10506) reuptake inhibitor (SSRI) used in the treatment of obsessive-compulsive disorder and depression. maayanlab.cloudnih.gov The synthesis involves the conversion of a related valerophenone derivative, 5-Methoxy-4'-(trifluoromethyl)valerophenone (also known as Fluvoxketone), into its oxime. nih.gov This intermediate, 5-methoxy-4'-trifluoromethyl valerophenone oxime, is then alkylated to produce fluvoxamine. google.com

The general synthetic route highlights the importance of the valerophenone structure in constructing the final drug molecule. For instance, a patented process describes reacting 5-methoxy-4'-trifluoromethyl valerophenone oxime with 2-chloroethylamine (B1212225) hydrochloride in the presence of a base to yield fluvoxamine, which is then converted to its maleate (B1232345) salt for pharmaceutical use. google.com Another approach involves the synthesis of an iodinated analog, 4'-iodo-5-methoxyvalerophenone O-(2-aminoethyl)oxime, which was developed as a potential tracer for exploring the serotoninergic transporter system in the brain. researchgate.net

| Precursor Compound | Reaction Step | Resulting Intermediate/Product | Reference |

| 5-Methoxy-4'-(trifluoromethyl)valerophenone | Oximation | 5-Methoxy-4'-trifluoromethyl valerophenone oxime | nih.govgoogle.com |

| 5-Methoxy-4'-trifluoromethyl valerophenone oxime | Alkylation with 2-chloroethylamine HCl | Fluvoxamine | google.com |

| Fluvoxamine Base | Reaction with Maleic Acid | Fluvoxamine Maleate | google.com |

The versatility of the valerophenone scaffold extends to the agrochemical industry. Valerophenone derivatives are utilized as intermediates in the synthesis of various pesticides, including herbicides and fungicides. Their chemical structure allows for modifications that lead to compounds with specific biological activities essential for crop protection.

In the realm of specialty chemicals, valerophenone and its analogs serve as precursors for manufacturing fine chemicals used in coatings and adhesives. The incorporation of the valerophenone moiety can enhance the performance characteristics of these materials, demonstrating its value in industrial applications beyond pharmaceuticals.

Precursor for Pharmaceutical Intermediates (e.g., Fluvoxamine precursors)

Utility in Photochemistry as a Photosensitizer or Mechanistic Probe

Valerophenone and its derivatives are widely used as model compounds in the study of photochemical reactions. thegoodscentscompany.com The photochemistry of these aromatic ketones is dominated by the Norrish Type II reaction, a process that involves intramolecular hydrogen abstraction by the excited carbonyl group. researchgate.net

Upon absorption of UV light, this compound can be excited to a triplet state. The excited carbonyl group can then abstract a hydrogen atom from the γ-carbon of its own alkyl chain, forming a 1,4-biradical intermediate. researchgate.net This biradical can then undergo either cyclization to form cyclobutanol (B46151) derivatives or cleavage to yield a smaller ketone (like acetophenone) and an alkene. datapdf.com

Studies on δ-methoxyvalerophenone, a closely related compound, have shown that irradiation leads to the formation of cyclobutanol and cyclopentanol (B49286) products. datapdf.com The efficiency and pathway of these reactions are sensitive to the solvent and substituents, making these compounds excellent mechanistic probes to understand the behavior of excited states and radical intermediates. researchgate.net Furthermore, valerophenones can act as photosensitizers, absorbing light energy and transferring it to other molecules to initiate specific chemical reactions. acs.org

| Photochemical Process | Description | Key Intermediates/Products | Reference |

| Norrish Type II Reaction | Intramolecular γ-hydrogen abstraction by the excited carbonyl group. | 1,4-Biradical | researchgate.net |

| Cyclization | Intramolecular ring formation from the biradical intermediate. | Cyclobutanols, Cyclopentanols | datapdf.com |

| Elimination (Cleavage) | Fragmentation of the biradical intermediate. | Acetophenone (B1666503), Alkenes | datapdf.com |

| Photosensitization | Absorption of light and transfer of energy to another molecule. | Excited state of the other molecule | acs.org |

Contribution to Material Science for Novel Polymeric or Functional Materials

The application of this compound and its related structures extends into material science. They are used as intermediates in the synthesis of functional materials such as liquid crystals. The rigid aromatic ring combined with the flexible alkyl chain of the valerophenone structure is a common motif in liquid crystalline compounds. By modifying the core structure, scientists can tune the physical properties of the resulting materials, such as their melting points and mesophase behavior. Its use as a precursor for chemicals in coatings also highlights its contribution to developing materials with specific protective or aesthetic properties.

Application as an Analytical Standard or Reagent in Chemical Analysis

In the field of analytical chemistry, derivatives of this compound serve as important reference standards. For example, 4'-methoxy-α-ethylaminovalerophenone hydrochloride is sold as an analytical reference standard for research and forensic applications, where a pure, well-characterized compound is necessary for the accurate identification and quantification of related substances. netascientific.com

Furthermore, the synthesis of radiolabeled derivatives showcases its utility as a specialized reagent. The development of 4'-iodo-5-methoxyvalerophenone O-(2-aminoethyl)oxime, an iodinated analog of a fluvoxamine precursor, was aimed at creating a tracer for Single Photon Emission Computed Tomography (SPECT). researchgate.net Such agents are crucial for non-invasive imaging in medical diagnostics, allowing for the visualization and study of specific biological targets like the serotonin transporter. researchgate.net

Future Research Directions and Unaddressed Scientific Challenges for 5 Methoxyvalerophenone

Development of Novel and Efficient Synthetic Routes for Specific Derivatization

The exploration of 5-Methoxyvalerophenone's full potential is intrinsically linked to the ability to synthesize a diverse library of its derivatives. Current synthetic strategies, often based on classical methods like Friedel-Crafts acylation, provide a solid foundation. However, future research must focus on developing more novel, efficient, and stereoselective synthetic routes to access analogues with precisely tailored functionalities.

A significant challenge lies in achieving regioselective functionalization of the aromatic ring and specific modifications of the aliphatic side chain. For instance, a patented method for synthesizing a related compound, 5-Methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone, highlights a pathway for introducing substituents onto the phenyl ring, which could be adapted and optimized. google.com The synthesis of halogenated analogues has also been reported, suggesting a viable path for creating derivatives for applications such as radiolabeling or as synthetic intermediates. researchgate.net

Future synthetic endeavors should explore:

Catalytic C-H Activation: Direct, late-stage functionalization of the aromatic and aliphatic C-H bonds would offer a more atom-economical and efficient alternative to traditional multi-step syntheses.

Asymmetric Synthesis: Developing enantioselective methods to introduce chirality, for example at the α-carbon to the carbonyl group, is crucial for investigating the stereospecific interactions of these compounds with biological targets.

Flow Chemistry: Continuous-flow protocols could enhance the safety, scalability, and efficiency of synthesizing this compound and its derivatives, as has been demonstrated for related ketones.

These advanced synthetic approaches will be instrumental in generating a wide array of analogues for structure-activity relationship (SAR) studies, thereby accelerating the discovery of compounds with optimized properties.

| Synthetic Strategy | Potential Advantage | Target Derivatization Area |

| Catalytic C-H Activation | Increased atom economy, reduced steps | Aromatic ring, aliphatic chain |

| Asymmetric Synthesis | Access to enantiomerically pure compounds | α-position to carbonyl, side chain |

| Flow Chemistry | Improved scalability, safety, and efficiency | Core scaffold and derivatives |

Deeper Elucidation of Complex Photochemical Reaction Mechanisms and Excited-State Properties

Valerophenone (B195941) is a well-known aromatic ketone often utilized as a model compound in the study of photochemical processes, particularly the Norrish Type II reaction. thegoodscentscompany.com The presence of the methoxy (B1213986) group in this compound introduces an electron-donating substituent that can significantly influence its photophysical and photochemical behavior, yet these effects have not been exhaustively studied.

Future research should aim for a comprehensive elucidation of the excited-state dynamics of this compound. Key unaddressed questions include:

How does the methoxy group affect the triplet excited state lifetime and the efficiency of intersystem crossing?

What is the quantum yield of the Norrish-Yang photocyclization, and how does it compare to the parent valerophenone? researchgate.net

Can this compound act as an effective photosensitizer, and what are the mechanisms of energy transfer to other molecules?

Advanced spectroscopic techniques, such as time-resolved laser flash photolysis, coupled with computational modeling, are required to map the potential energy surfaces of the excited states and identify transient intermediates. researchgate.net A deeper understanding of these photochemical pathways is not merely of academic interest; it could unlock applications in areas like photopolymerization, organic synthesis, and the development of photoresponsive materials. researchgate.net

Identification of Additional Molecular Targets and Pathways in Biological Systems

Preliminary research suggests that derivatives of this compound may interact with biological systems. For instance, analogues have been synthesized to explore the serotoninergic transporter, indicating a potential role in neuropharmacology. thegoodscentscompany.com The structurally related compound Fluvoxamine (B1237835) is a known selective serotonin (B10506) reuptake inhibitor (SSRI) used as an antidepressant. nih.gov This association strongly suggests that the central nervous system is a promising area for investigating the molecular targets of this compound and its derivatives.

However, the specific molecular targets and the full spectrum of biological activities remain largely unknown. Future research should focus on:

Broad Biological Screening: Systematically screening this compound and a library of its derivatives against a wide panel of receptors, enzymes, and ion channels to identify novel biological targets.

Mechanism of Action Studies: For any identified "hits," in-depth studies are needed to elucidate the mechanism of action, such as determining whether the compound acts as an agonist, antagonist, or allosteric modulator.

Exploring Other Biological Contexts: Research into the potential of related compounds as mosquito repellents suggests that the biological activity of this compound may extend beyond the nervous system. researchgate.netscispace.com Investigating its effects on insect olfactory receptors or other targets in pests could open up new avenues for application.

These investigations will be crucial for determining if this compound or its analogues have therapeutic potential or other valuable bioactivities.

| Potential Biological Area | Known Related Compound Activity | Future Research Goal |

| Neuropharmacology | Serotonin reuptake inhibition (Fluvoxamine) nih.gov | Identify specific receptor/transporter interactions |

| Pest Control | Mosquito repellent activity researchgate.net | Elucidate mechanism against insect-specific targets |

| Metabolic Pathways | Inhibition of carbonyl reductase (Valerophenone) thegoodscentscompany.com | Assess impact on metabolic enzymes |

Exploration of Unconventional Applications in Emerging Technologies

Beyond potential biological applications, the unique chemical and photochemical properties of this compound could be harnessed for emerging technologies. The parent compound, valerophenone, has been used as an intermediate in the synthesis of liquid crystals, highlighting a potential application in materials science.

Future research should proactively explore unconventional applications by considering the compound's core structure: an aromatic ketone with a flexible alkyl chain containing an ether linkage. This structure is conducive to:

Advanced Materials: Investigating its use as a building block for novel polymers, photoresponsive materials, or as a dopant in organic electronic devices. The photochemical reactivity could be exploited to create self-healing polymers or materials for photolithography.

Photocatalysis: Given its photochemical properties, it could be explored as an organic photocatalyst for specific chemical transformations, offering a potentially cheaper and more sustainable alternative to metal-based catalysts. researchgate.net

Environmental Chemistry: The photochemical degradation pathways of this compound in various environmental matrices could be studied to understand its environmental fate and potential use in photoremoval processes for related pollutants. slideshare.net

A creative and interdisciplinary approach will be necessary to uncover and develop these non-traditional applications.

Integration of Advanced Computational Methods with Experimental Validation for Predictive Modeling

The advancement of computational chemistry offers powerful tools to accelerate the research and development process for compounds like this compound. Quantitative Structure-Activity Relationship (QSAR) models have already been applied to predict the mosquito repellent activity of a dataset including this compound, demonstrating the utility of computational approaches. researchgate.net

Future research should leverage a synergistic combination of computational modeling and experimental validation to:

Predict Physicochemical Properties: Use computational methods to accurately predict key properties like solubility, logP, and metabolic stability for a wide range of virtual derivatives, thereby guiding synthetic efforts towards compounds with desirable characteristics. researchgate.net

Model Biological Interactions: Employ molecular docking and molecular dynamics simulations to predict the binding modes of this compound derivatives with potential biological targets, helping to rationalize SAR data and design more potent and selective ligands.

Simulate Photochemical Behavior: Utilize quantum mechanical calculations to model the excited-state properties and reaction pathways, providing insights that can be difficult to obtain experimentally and guiding the design of photochemical experiments. researchgate.net

Crucially, all computational predictions must be rigorously validated through experimental work. This iterative cycle of prediction and validation will create robust models that can significantly streamline the discovery and optimization of this compound-based molecules for specific applications.

Addressing Existing Research Gaps in the Academic Literature on this compound and its Analogues

A comprehensive review of the existing literature reveals several significant gaps in our knowledge of this compound. While information exists for the parent compound, valerophenone, and for certain complex derivatives like Fluvoxamine, the fundamental properties and potential of this compound itself are not well-documented in peer-reviewed publications.

Key research gaps that need to be addressed include:

Lack of a Comprehensive Physicochemical Profile: Detailed experimental data on properties such as solubility, pKa, and thermal stability are sparse.

Limited Toxicological Data: There is a notable absence of systematic studies on the cytotoxicity, genotoxicity, and general toxicity of this compound.

Scarcity of Head-to-Head Comparative Studies: The influence of the 5-methoxy group on the chemical, photochemical, and biological properties has not been systematically compared against valerophenone and other substituted analogues.

Under-explored SAR: While some derivatives exist, a systematic exploration of the structure-activity relationships for various applications has not been undertaken.

Closing these knowledge gaps through foundational research is a prerequisite for any translational efforts. A concerted effort to publish basic characterization data, biological screening results, and mechanistic studies in the academic literature will provide the necessary foundation for future, more complex investigations.

Q & A

Basic: What are the established synthetic routes for 5-Methoxyvalerophenone, and what factors influence yield optimization?

Methodological Answer:

The primary synthesis involves Friedel-Crafts acylation of methoxy-substituted aromatic precursors. Key steps include:

- Reagent selection : Use acetylating agents (e.g., acetyl chloride) with Lewis acid catalysts (e.g., AlCl₃) .

- Temperature control : Maintain 0–5°C during acylation to minimize side reactions.

- Workup protocols : Quench with ice-cold HCl, followed by extraction with dichloromethane and purification via recrystallization (ethanol/water).

Yield Optimization Factors : - Purity of starting materials (≥98% recommended) .

- Catalyst stoichiometry (1.2–1.5 equivalents of AlCl₃) .

- Reaction time (12–24 hours under anhydrous conditions).

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirm structure by identifying methoxy (-OCH₃, δ ~3.8 ppm) and ketone carbonyl (δ ~207 ppm) groups. Compare with published spectra .

- FT-IR : Validate carbonyl stretch (C=O, ~1680 cm⁻¹) and methoxy C-O (∼1250 cm⁻¹) .

- Mass Spectrometry (EI-MS) : Look for molecular ion peak at m/z 178 (C₁₁H₁₄O₂) .